molecular formula C15H11IO4 B2700285 4-[(4-Formyl-2-iodophenoxy)methyl]benzoic acid CAS No. 428504-05-6

4-[(4-Formyl-2-iodophenoxy)methyl]benzoic acid

Cat. No.: B2700285
CAS No.: 428504-05-6
M. Wt: 382.153
InChI Key: DNHUNZZGLNOPOI-UHFFFAOYSA-N
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Description

4-[(4-Formyl-2-iodophenoxy)methyl]benzoic acid is a benzoic acid derivative featuring a substituted phenoxy group at the para-position of the benzene ring. Its molecular formula is C₁₆H₁₃IO₅, with a molecular weight of approximately 412.18 g/mol. Key functional groups include:

  • A formyl group (-CHO) at the 4-position of the phenoxy ring.
  • An iodine atom at the 2-position of the phenoxy ring.
  • A benzoic acid moiety (-COOH) at the 4-position of the central benzene ring.

Its synthesis likely follows routes similar to other benzoic acid derivatives, such as nucleophilic substitution or condensation reactions involving bromomethyl or iodophenol precursors .

Properties

IUPAC Name

4-[(4-formyl-2-iodophenoxy)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11IO4/c16-13-7-11(8-17)3-6-14(13)20-9-10-1-4-12(5-2-10)15(18)19/h1-8H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHUNZZGLNOPOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)C=O)I)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11IO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Formyl-2-iodophenoxy)methyl]benzoic acid typically involves the reaction of 4-formyl-2-iodophenol with methyl 4-(bromomethyl)benzoate in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF). The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Formyl-2-iodophenoxy)methyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The iodine atom can be substituted with other functional groups through reactions with nucleophiles like thiols, amines, or alkoxides.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium under reflux conditions.

    Reduction: NaBH4 in methanol or ethanol at room temperature.

    Substitution: Nucleophiles in the presence of a base like triethylamine (TEA) in an appropriate solvent.

Major Products

    Oxidation: 4-[(4-Carboxy-2-iodophenoxy)methyl]benzoic acid.

    Reduction: 4-[(4-Hydroxymethyl-2-iodophenoxy)methyl]benzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Enzyme-Catalyzed Reactions
The compound is utilized in studying enzyme-catalyzed reactions due to its ability to interact with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications that can inhibit or alter their activity. This feature makes it a useful probe in biochemical assays.

Potential Therapeutic Applications
Research indicates that derivatives of this compound may exhibit anti-inflammatory and antioxidant properties. These characteristics are particularly relevant in developing treatments for diseases associated with oxidative stress and inflammation. For instance, compounds with similar structures have shown promise as inhibitors of monoamine oxidase B (MAO-B), which is significant in neurodegenerative disease research .

Industrial Applications

Production of Specialty Chemicals
In the industrial sector, 4-[(4-Formyl-2-iodophenoxy)methyl]benzoic acid is employed in producing specialty chemicals. Its unique reactivity allows it to be used as an intermediate in synthesizing various materials, including polymers and coatings. The iodine atom present in its structure enhances its reactivity compared to similar compounds without halogen substituents.

Case Study 1: Antioxidant Properties

A study evaluated the antioxidant capacity of several derivatives related to this compound. Results indicated that certain derivatives effectively scavenged free radicals, suggesting potential applications in formulations aimed at reducing oxidative damage in biological systems .

Case Study 2: Enzyme Inhibition

In another investigation, derivatives were tested for their inhibitory effects on MAO-B and cholinesterase enzymes. Compounds demonstrated significant inhibition rates, highlighting their potential as therapeutic agents for treating depression and other neurodegenerative conditions .

Mechanism of Action

The mechanism of action of 4-[(4-Formyl-2-iodophenoxy)methyl]benzoic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural similarities with 4-[(4-Formyl-2-iodophenoxy)methyl]benzoic acid, differing primarily in substituents on the phenoxy ring or benzoic acid moiety:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Phenoxy Ring) Key Functional Groups Biological Activity (Reported) References
4-[(2-Allyl-4-formyl-6-methoxyphenoxy)methyl]benzoic acid C₁₉H₁₈O₅ 326.35 2-Allyl, 4-formyl, 6-methoxy Formyl, allyl, methoxy, benzoic acid Not explicitly reported
4-[(2-Ethoxy-4-formyl-6-iodophenoxy)methyl]benzoic acid C₁₇H₁₅IO₅ 426.21 2-Ethoxy, 4-formyl, 6-iodo Formyl, ethoxy, iodine, benzoic acid Not explicitly reported
4-[(2-Bromo-4-formyl-6-methoxyphenoxy)methyl]benzoic acid C₁₆H₁₃BrO₅ 365.18 2-Bromo, 4-formyl, 6-methoxy Formyl, bromo, methoxy, benzoic acid Not explicitly reported
3-[(4-Formyl-2-iodo-6-methoxyphenoxy)methyl]benzoic acid C₁₆H₁₃IO₅ 412.18 4-formyl, 2-iodo, 6-methoxy Formyl, iodine, methoxy, benzoic acid Not explicitly reported
4-((5-Arylidene-2-arylimino-4-oxo-3-thiazolidinyl)methyl)benzoic acid Variable ~350–450 Thiazolidinone scaffold Thiazolidinone, benzoic acid LMWPTP inhibition (IC₅₀: sub-µM)

Substituent Effects on Properties

Halogen Substitution (Iodo vs. Bromo): The iodine atom in this compound increases molecular weight and polarizability compared to bromo analogues (e.g., 365.18 g/mol for bromo vs. 412.18 g/mol for iodo). Iodine’s larger atomic radius may enhance steric effects in binding interactions .

Alkoxy Groups (Methoxy vs. Ethoxy) :

  • Methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) groups influence lipophilicity. Ethoxy increases hydrophobicity, which may enhance membrane permeability in drug design .

Formyl Group :

  • The formyl group (-CHO) enables participation in Schiff base formation or hydrogen bonding, critical for interactions with biological targets (e.g., enzyme active sites) .

Thiazolidinone Derivatives: Compounds like 4-((5-arylidene-2-arylimino-4-oxo-3-thiazolidinyl)methyl)benzoic acid exhibit potent enzyme inhibition (IC₅₀: sub-µM for LMWPTP), highlighting the importance of heterocyclic moieties in bioactivity .

Biological Activity

4-[(4-Formyl-2-iodophenoxy)methyl]benzoic acid is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound consists of a benzoic acid moiety substituted with a formyl group and an iodophenoxy group. The presence of iodine in the structure may enhance its biological activity through various mechanisms, such as increased lipophilicity or interactions with biological targets.

Antimicrobial Activity

Research has indicated that benzoic acid derivatives can exhibit antimicrobial properties. For instance, compounds similar to this compound have shown significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds range from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Bacillus subtilis, respectively .

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMIC (µg/mL)
4-(Chloroanilino)benzoic acidS. aureus3.12
4-(Bromophenyl)benzoic acidB. subtilis6.25
4-(Iodophenoxy)benzoic acidE. faecalis3.12

Anticancer Activity

Studies have shown that certain derivatives of benzoic acid possess anticancer properties, potentially acting through the inhibition of specific signaling pathways involved in tumor growth . For example, hybrid compounds combining benzoic acid structures with other pharmacophores have demonstrated selective cytotoxicity against various cancer cell lines.

Case Study: Hybrid Imidazole/Quinoline Derivatives
A study evaluated hybrid imidazole/quinoline derivatives that included benzoic acid moieties. These compounds exhibited potent anticancer activity against renal and breast cancer cell lines, with IC50 values indicating significant efficacy .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit cyclooxygenase enzymes (COX), which are involved in inflammatory processes.
  • Interference with Cell Signaling : The compound may modulate signaling pathways related to cell proliferation and apoptosis.
  • Antioxidant Properties : Some derivatives exhibit antioxidant activity, contributing to their protective effects against oxidative stress in cells.

Toxicity and Safety Profile

While exploring the biological activities, it is crucial to consider the safety profile of the compound. Toxicity assessments indicate that similar benzoic acid derivatives can cause skin irritation and other adverse effects at high concentrations . Therefore, further studies are necessary to establish a comprehensive safety profile for clinical applications.

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